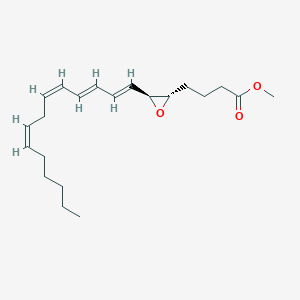

Leukotriene A4 methyl ester

Description

Properties

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-NIBLXIPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424293 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73466-12-3 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Leukotriene A4 Methyl Ester in the Arachidonic Acid Cascade

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The arachidonic acid cascade is a cornerstone of inflammatory and immune signaling, producing a host of potent lipid mediators, including prostaglandins and leukotrienes. At a critical juncture within this pathway lies Leukotriene A4 (LTA4), a highly unstable epoxide intermediate that dictates the downstream production of powerful pro-inflammatory molecules. Due to its inherent chemical lability, direct experimental use of LTA4 is fraught with challenges. This technical guide provides an in-depth examination of Leukotriene A4 methyl ester, the stabilized chemical analog that has become an indispensable tool for researchers. We will explore the biosynthesis of LTA4, the rationale for using its methyl ester, detailed protocols for its conversion to the active free acid, and its application in studying the key downstream enzymes—LTA4 hydrolase and LTC4 synthase—that drive inflammatory processes.

The Arachidonic Acid Cascade: A Hub of Inflammatory Signaling

Inflammatory responses are fundamentally regulated by lipid mediators derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid (AA).[1] Upon cellular stimulation by inflammatory triggers, AA is liberated from membrane phospholipids primarily by the action of cytosolic phospholipase A₂ (cPLA₂).[2][3][4] Once free, AA serves as the primary substrate for two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostaglandins and thromboxanes.

-

Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins.[1]

This guide focuses on the 5-lipoxygenase (5-LOX) branch of the LOX pathway, which is responsible for synthesizing the leukotriene family of inflammatory mediators.[5][6][7][8]

The initial and rate-limiting step in leukotriene biosynthesis is the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This reaction is catalyzed by the 5-LOX enzyme, which requires the presence of a 5-lipoxygenase-activating protein (FLAP) that presents the AA substrate to the enzyme at the nuclear membrane.[9][10] In a subsequent catalytic step, 5-LOX itself converts 5-HPETE into the pivotal, yet highly unstable, intermediate: Leukotriene A4 (LTA4).[11][12][13][14]

Figure 1: Initial steps of the 5-lipoxygenase pathway.

The Challenge of LTA4: An Ephemeral but Critical Intermediate

LTA4 is an allylic epoxide conjugated with a triene system.[15] This unique chemical structure makes it exceptionally reactive and, consequently, highly unstable in aqueous environments. The epoxide ring is susceptible to rapid non-enzymatic hydrolysis, breaking down into a mixture of biologically inactive 5,6- and 5,12-dihydroxyeicosatetraenoic acids (diHETEs).[11][15][16]

The half-life of LTA4 at physiological pH (7.4) and 37°C is approximately 3 seconds.[15] This extreme lability makes it nearly impossible to isolate, store, and utilize LTA4 as a standard laboratory reagent, posing a significant barrier to studying the downstream enzymes that depend on it.

LTA4 Methyl Ester: The Stabilized Surrogate for Research

To overcome the inherent instability of LTA4, chemists developed LTA4 methyl ester. By esterifying the free carboxylic acid group, the molecule's stability is dramatically increased, allowing for long-term storage (typically at -80°C in an organic solvent) and precise handling.[11][12][17][18]

It is of paramount importance for researchers to understand a critical distinction: LTA4 methyl ester is not a substrate for the key downstream enzymes, LTA4 hydrolase (LTA4H) and LTC4 synthase (LTC4S). [19][20] The free carboxylate is essential for proper binding and catalysis. Therefore, the methyl ester serves as a stable pro-reagent that must be converted back to the active LTA4 free acid immediately before use in an enzymatic assay.

| Property | Leukotriene A4 (LTA4) | This compound |

| Chemical Nature | Free carboxylic acid | Methyl ester |

| Stability in Aqueous Buffer | Extremely low (t½ ≈ seconds)[15] | Unstable, but significantly more so than LTA4 |

| Storage Stability | Not suitable for storage | High (≥ 1 year at -80°C in organic solvent)[12][17] |

| Substrate for LTA4H | Yes[21][22] | No[19][20] |

| Substrate for LTC4S | Yes[23][24] | No[20] |

| Primary Use | The biologically active intermediate | Stable precursor for in situ generation of LTA4 |

Table 1: Comparison of LTA4 Free Acid and LTA4 Methyl Ester.

The Metabolic Crossroads: Downstream Conversion of LTA4

Once formed in the cell (or generated in vitro from its methyl ester), LTA4 stands at a critical metabolic branch point, leading to the formation of two distinct classes of leukotrienes with different biological functions.

The LTA4 Hydrolase Pathway to LTB4

In cells such as neutrophils and monocytes, the cytosolic enzyme LTA4 hydrolase (LTA4H) catalyzes the stereospecific hydrolysis of the LTA4 epoxide to form Leukotriene B4 (LTB4).[21][22][25][26] LTB4 is one of the most potent chemoattractants known, playing a crucial role in recruiting neutrophils to sites of inflammation and amplifying the inflammatory response.[2][3][5][7]

The LTC4 Synthase Pathway to Cysteinyl Leukotrienes

In mast cells and eosinophils, the integral nuclear membrane enzyme LTC4 synthase (LTC4S) catalyzes the conjugation of LTA4 with the tripeptide glutathione (GSH).[27][23][24][28] This reaction forms Leukotriene C4 (LTC4), the parent compound of the cysteinyl leukotrienes (CysLTs).[2][25] LTC4 is subsequently metabolized extracellularly to LTD4 and LTE4. Collectively, the CysLTs are powerful mediators of asthma and allergic reactions, causing potent bronchoconstriction, smooth muscle contraction, and increased vascular permeability.[2][3][8][25]

Transcellular Metabolism and Lipoxin Synthesis

A fascinating aspect of LTA4 biology is its role in transcellular metabolism. A "donor" cell, such as a neutrophil, can synthesize and release LTA4, which is then taken up by a nearby "acceptor" cell, like a platelet or endothelial cell, that lacks 5-LOX but possesses downstream enzymes.[11][12] This intercellular transfer allows for localized production of specific leukotrienes. Furthermore, in the presence of other lipoxygenases (e.g., 12-LO or 15-LO), LTA4 can be converted into lipoxins, a class of specialized pro-resolving mediators that actively suppress inflammation.[4][11][12]

Figure 2: The metabolic fate of Leukotriene A4.

Methodologies and Experimental Protocols

The use of LTA4 methyl ester as a research tool hinges on a reliable method for its conversion to the active free acid.

Protocol: In Situ Generation of LTA4 from LTA4 Methyl Ester

This protocol describes the alkaline hydrolysis (saponification) of the methyl ester to generate LTA4 immediately prior to its use in an enzymatic assay. The causality behind these steps is critical: the reaction must be performed under conditions that favor hydrolysis while minimizing the spontaneous degradation of the newly formed, unstable LTA4.

Materials:

-

This compound solution (e.g., in hexane or another organic solvent)

-

High-purity acetone or methanol

-

Sodium hydroxide (NaOH) solution (e.g., 50 mM)

-

Inert gas (Nitrogen or Argon)

-

Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing bovine serum albumin (BSA) at 2-4 mg/mL to stabilize the product)[19][29]

Procedure:

-

Preparation: Work in a cold room or on ice. All solutions should be pre-chilled to 4°C and degassed to remove oxygen.

-

Aliquot Substrate: In a small glass vial, dispense the required amount of LTA4 methyl ester stock solution.

-

Inert Atmosphere: Gently evaporate the solvent under a stream of inert gas (N₂ or Ar). This is crucial to prevent oxidation.

-

Hydrolysis: Resuspend the dried LTA4 methyl ester in cold, degassed acetone. Add a pre-determined volume of cold NaOH solution (e.g., 20% v/v).[30] The use of acetone is often preferred as it yields larger amounts of LTA4 compared to methanol.[29]

-

Incubation: Seal the vial under the inert atmosphere and incubate at 4°C for 60 minutes with gentle agitation.[29][30] This allows for complete hydrolysis of the ester.

-

Stabilization & Dilution: Immediately before starting the enzymatic assay, dilute the freshly prepared LTA4 solution directly into the assay buffer containing BSA. The albumin binds to LTA4, significantly increasing its half-life and bioavailability for the enzyme.[19][29]

-

Immediate Use: Use the prepared LTA4 substrate without delay.

Workflow: In Vitro Enzyme Assay

LTA4 methyl ester is the starting point for screening inhibitors of LTA4H or LTC4S.

Figure 3: General workflow for an in vitro enzyme assay.

Applications in Drug Discovery and Mechanistic Studies

The ability to reliably generate LTA4 in situ has been fundamental to advancing our understanding of the arachidonic acid cascade and developing targeted therapeutics.

-

High-Throughput Screening: LTA4 methyl ester enables the screening of compound libraries for inhibitors of LTA4H and LTC4S, enzymes considered key targets for treating inflammatory diseases.[21][30]

-

Enzyme Kinetics: It allows for detailed kinetic studies (e.g., determination of Kₘ and Vₘₐₓ) of LTA4H and LTC4S, providing insights into their catalytic mechanisms.[24]

-

Structure-Activity Relationship (SAR) Studies: The standardized generation of LTA4 is essential for evaluating the potency and selectivity of novel inhibitor candidates developed through medicinal chemistry efforts.[21]

-

Investigating Transcellular Metabolism: By generating LTA4 and introducing it to mixed cell cultures, researchers can dissect the complex pathways of transcellular lipid mediator biosynthesis.[11][31]

Conclusion

Leukotriene A4 is the gatekeeper to the production of potent leukotrienes that drive a wide array of inflammatory diseases. Its inherent instability, however, presents a formidable obstacle to its direct study. This compound serves as an elegant and essential chemical tool, providing a stable and reliable source of the active LTA4 free acid for in vitro and ex vivo experimentation. A thorough understanding of its properties, the necessity of the hydrolysis step, and the appropriate handling procedures are critical for any researcher aiming to investigate this pivotal node in the arachidonic acid cascade. The insights gained from using LTA4 methyl ester continue to fuel the development of next-generation anti-inflammatory therapies targeting this crucial pathway.

References

-

Vertex AI Search. This compound (LTA4 methyl ester) | Biochemical Assay Reagent. 11

-

Ford-Hutchinson, A. W. (1994). Regulation of leukotriene biosynthesis. Cancer Metastasis Reviews, 13(3-4), 257-267.

-

Forn-Cuní, G., et al. (2005). Regulating leukotriene synthesis: the role of nuclear 5-lipoxygenase. Journal of Cellular Biochemistry, 96(5), 907-913.

-

Chen, M., et al. (2009). Role of 5-lipoxygenase and its production of leukotriene B4 in innate host defense and diseases. Critical Reviews in Immunology, 29(6), 503-523.

-

Werz, O. (2002). 5-Lipoxygenase: Cellular Biology and Molecular Pharmacology. Current Drug Targets - Inflammation & Allergy, 1(1), 23-44.

-

Rådmark, O. (2002). Regulation of the activity of 5-lipoxygenase, a key enzyme in leukotriene biosynthesis. Prostaglandins & Other Lipid Mediators, 68-69, 211-225.

-

Santhosh Kumar, T. R., et al. (2023). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists, 5(2), 1-13.

-

Haeggström, J. Z. (2018). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation, 128(9), 3681-3691.

-

Jakschik, B. A., et al. (1982). Leukotriene A4. Preparation and enzymatic conversion in a cell-free system to leukotriene B4. Journal of Biological Chemistry, 257(7), 3771-3774.

-

Goryaev, M. I., et al. (1987). [Synthesis of the this compound via acetylene intermediates]. Bioorganicheskaia Khimiia, 13(8), 1125-1131.

-

Hay, D. W. P. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber, 22(3), 62-65.

-

Grimminger, F., et al. (1988). High yield enzymatic conversion of intravascular leukotriene A4 in blood-free perfused lungs. Journal of Biological Chemistry, 263(28), 14354-14360.

-

ResearchGate. (2022). Leukotriene synthesis occurs from the release of arachidonic acid... [Diagram].

-

ResearchGate. (2020). Biosynthesis of leukotrienes. Arachidonic acid (AA) is first generated... [Diagram].

-

BenchChem. (2025). Avoiding non-enzymatic hydrolysis of 14,15-LTA4. [Technical Guide].

-

Cayman Chemical. (n.d.). This compound (CAS 73466-12-3). [Product Information].

-

Cayman Chemical. (n.d.). Leukotriene A4-d5 methyl ester. [Product Information].

-

Higgs, G. A., & Vane, J. R. (1983). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Biochemical Society Transactions, 11(5), 539-541.

-

Creative Enzymes. (n.d.). LTA4 (this compound). [Product Information].

-

Brown, J. F., et al. (2012). Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry. Analytical Biochemistry, 421(1), 257-263.

-

Samuelsson, B. (2000). The Discovery of the Leukotrienes. American Journal of Respiratory and Critical Care Medicine, 161(2), S2-S6.

-

Taylor & Francis Online. (n.d.). Leukotriene C4 synthase – Knowledge and References.

-

Wikipedia. (n.d.). Leukotriene.

-

Labclinics. (n.d.). Leukotriene C4 methyl ester. [Product Information].

-

Carrier, D. J., et al. (1988). HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester. Prostaglandins, Leukotrienes and Essential Fatty Acids, 34(1), 27-30.

-

Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 7(3), 163-179.

-

Biomol. (n.d.). This compound | CAS 73466-12-3. [Product Information].

-

Penmatsa, A. (2000). Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A. Inflammation Research, 49(7), 311-318.

-

Wikipedia. (n.d.). Leukotriene-A4 hydrolase.

-

Lam, B. K., & Austen, K. F. (1998). Leukotriene C4 Synthase. A Pivotal Enzyme in the Biosynthesis of the Cysteinyl Leukotrienes. American Journal of Respiratory and Critical Care Medicine, 157(5), S28-S32.

-

Stsiapanava, A., et al. (2014). Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM. Journal of Biological Chemistry, 289(8), 5038-5047.

-

Jakschik, B. A., et al. (1982). Leukotriene A4. Preparation and enzymatic conversion in a cell-free system to leukotriene B4. The Journal of biological chemistry, 257(7), 3771-4.

-

Amer, A., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2916.

-

Labroots. (n.d.). LTA4 (this compound). [Product Information].

-

Masip, I., et al. (2022). Theoretical Characterization of the Step-by-Step Mechanism of Conversion of Leukotriene A4 to Leukotriene B4 Catalysed by the Enzyme Leukotriene A4 Hydrolase. International Journal of Molecular Sciences, 23(6), 3108.

-

Murphy, R. C., et al. (1980). Leukotriene A4: enzymatic conversion to leukotriene C4. Biochemical and Biophysical Research Communications, 96(4), 1679-1687.

-

Shimizu, T., et al. (1986). Characterization of leukotriene A4 synthase from murine mast cells: evidence for its identity to arachidonate 5-lipoxygenase. Proceedings of the National Academy of Sciences, 83(12), 4175-4179.

Sources

- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulating leukotriene synthesis: the role of nuclear 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 5-Lipoxygenase: Cellular Biology and Molecular Pharmacology: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. probiologists.com [probiologists.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. atsjournals.org [atsjournals.org]

- 14. pnas.org [pnas.org]

- 15. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. This compound | CAS 73466-12-3 | Cayman Chemical | Biomol.com [biomol.com]

- 19. Leukotriene A4: preparation and enzymatic conversion in a cell-free system to leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 23. imrpress.com [imrpress.com]

- 24. atsjournals.org [atsjournals.org]

- 25. Leukotriene - Wikipedia [en.wikipedia.org]

- 26. Theoretical Characterization of the Step-by-Step Mechanism of Conversion of Leukotriene A4 to Leukotriene B4 Catalysed by the Enzyme Leukotriene A4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 29. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 31. High yield enzymatic conversion of intravascular leukotriene A4 in blood-free perfused lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

From Stable Precursor to Potent Mediator: A Technical Guide to the Biosynthesis of Leukotriene A4 from its Methyl Ester

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 (LTA4) is a pivotal yet highly unstable epoxide intermediate in the biosynthesis of potent pro-inflammatory and anti-inflammatory lipid mediators, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][2][3] Its inherent instability presents significant challenges for in vitro studies of the leukotriene pathway. A robust and widely adopted strategy circumvents this by utilizing Leukotriene A4 methyl ester (LTA4-ME), a stable and commercially available precursor.[4][5] This guide provides a comprehensive, technically-grounded framework for the controlled generation of LTA4 via hydrolysis of its methyl ester and its subsequent enzymatic conversion. We will delve into the critical parameters, provide validated protocols, and explain the scientific rationale behind each step, empowering researchers to reliably produce and utilize this key biological intermediate.

The Foundational Challenge: The Instability of Leukotriene A4

LTA4 is an allylic epoxide derived from arachidonic acid by the action of the 5-lipoxygenase (5-LO) enzyme.[4][6] This epoxide is highly susceptible to rapid, non-enzymatic hydrolysis in aqueous environments, making its direct use in experimental settings impractical. The methyl ester form, LTA4-ME, provides a stable, soluble, and easily handled starting material that can be converted to the biologically active free acid on demand.[4][5] The core of this entire process lies in a carefully controlled chemical hydrolysis step immediately followed by stabilization and enzymatic conversion.

Strategic Conversion: Alkaline Hydrolysis of LTA4 Methyl Ester

The conversion of the inactive methyl ester to the active LTA4 free acid is achieved through alkaline hydrolysis. This process, while straightforward in principle, requires meticulous attention to detail to maximize yield and prevent the formation of unwanted byproducts.

Causality Behind Experimental Choices: Why Every Parameter Matters

Solvent Selection: The choice of solvent is the most critical parameter in this procedure.

-

Acetone (Recommended): Hydrolysis in acetone consistently yields larger amounts of LTA4.[7] It is relatively inert and minimizes the formation of artifacts.

-

Methanol (Not Recommended): While LTA4-ME is soluble in methanol, the use of this solvent leads to the undesirable formation of LTB4 methoxy isomers as byproducts of the hydrolysis reaction.[7] These byproducts can complicate downstream analysis and interfere with enzymatic assays.

Concentration and Time-Course: The kinetics of the hydrolysis reaction directly impact the final yield of usable LTA4.

-

An initial LTA4-ME concentration of approximately 0.25 mg/mL in acetone has been shown to provide the maximum concentration of LTA4.[7]

-

The reaction typically reaches its maximum yield around 60 minutes.[7] Proceeding beyond this time does not increase the yield and may lead to degradation.

Mandatory Visualization: Workflow for LTA4 Generation and Use

Caption: Workflow from stable precursor to enzymatic product analysis.

Experimental Protocol 1: Optimized Hydrolysis of LTA4 Methyl Ester

This protocol is designed to generate LTA4 for immediate use in an enzymatic assay.

-

Preparation: In a glass vial, place a defined amount of LTA4 methyl ester solution (e.g., from a stock in hexane containing 1% triethylamine).

-

Solvent Evaporation: Gently evaporate the solvent under a stream of dry nitrogen gas until a thin film of the ester remains.

-

Redissolution: Immediately redissolve the LTA4-ME film in ice-cold acetone to a concentration of 0.25 mg/mL. Vortex briefly to ensure complete dissolution.

-

Initiation of Hydrolysis: Add an equal volume of a pre-chilled aqueous solution of lithium hydroxide (LiOH) (e.g., 20 mM). The final concentration of the base should be sufficient to drive the hydrolysis.

-

Incubation: Incubate the reaction mixture on ice for exactly 60 minutes in the dark.

-

Immediate Use: The resulting solution now contains LTA4 free acid and must be used immediately in the subsequent enzymatic reaction.

The Pivotal Intermediate: Enzymatic Conversion to LTB4

Once generated, the unstable LTA4 is ready to be converted by its target enzymes. We will focus on its conversion to LTB4 by LTA4 Hydrolase (LTA4H), a key enzyme in inflammatory pathways.[8]

LTA4 Hydrolase (LTA4H): The Catalyst

LTA4H is a cytosolic, bifunctional zinc metalloenzyme that catalyzes the stereoselective hydrolysis of the LTA4 epoxide to form LTB4.[1][9][10] The enzyme has been purified from various sources, including human leukocytes and epidermis, and has a molecular weight of approximately 70 kDa with an optimal pH range of 7.5-8.5.[11][12] A critical feature of LTA4H is that it undergoes suicide inactivation during catalysis, where LTA4 becomes covalently bound to the protein, rendering the enzyme inactive.[12][13]

The Critical Role of Albumin: A Self-Validating System

A crucial component of any LTA4H assay is the inclusion of a carrier protein, such as bovine serum albumin (BSA). LTA4 degrades rapidly in aqueous buffers; however, the presence of albumin significantly prolongs its half-life.[7][14][15] It is believed that albumin sequesters LTA4 within a hydrophobic microenvironment, protecting it from non-enzymatic hydrolysis and making it available for enzymatic conversion.[15] This stabilization is essential for obtaining reproducible and meaningful kinetic data.

Mandatory Visualization: The Biosynthetic Pathway

Caption: Conversion of LTA4 methyl ester to LTB4 via hydrolysis and enzymatic action.

Experimental Protocol 2: LTA4H-Mediated Conversion of LTA4 to LTB4

-

Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) containing 1 mg/mL fatty-acid-free BSA. Pre-warm the buffer to 37°C.

-

Enzyme Addition: Add recombinant or purified LTA4 Hydrolase to the assay buffer to the desired final concentration.

-

Initiation of Reaction: To initiate the reaction, add a small aliquot (e.g., 1-5 µL) of the freshly prepared LTA4 solution (from Protocol 1) to the pre-warmed assay buffer containing the enzyme. The final concentration of LTA4 should be within the enzyme's kinetic range (e.g., 20-30 µM).[11]

-

Incubation: Incubate the reaction for a short, defined period (e.g., 30 seconds) at 37°C.

-

Reaction Quenching: Terminate the reaction by adding two volumes of ice-cold methanol or acetonitrile containing an internal standard (e.g., Prostaglandin B2) for quantification.

-

Sample Preparation for Analysis: Vortex the quenched reaction mixture and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for separating and quantifying the products of the enzymatic reaction.

Data Presentation: Typical RP-HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic separation of lipids. |

| Mobile Phase A | Water/Acetonitrile/Acetic Acid (e.g., 70:30:0.02, v/v/v) | Aqueous phase for polar compound elution. |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20, v/v) | Organic phase for nonpolar compound elution. |

| Gradient | Isocratic or gradient elution | A gradient from A to B allows for the separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Diode Array Detector (DAD) | Leukotrienes have a characteristic UV absorbance maximum around 270-280 nm due to their conjugated triene system. |

| Internal Standard | Prostaglandin B2 (PGB2) | Used to correct for variations in sample injection and processing. |

Experimental Protocol 3: RP-HPLC Analysis

-

Equilibration: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject the supernatant from the quenched reaction (Protocol 2, Step 6) onto the column.

-

Elution: Run the gradient program to separate the components. LTB4 is more polar than LTA4 and will elute earlier.

-

Detection and Quantification: Monitor the absorbance at ~270 nm. Identify peaks based on the retention times of authentic standards. Quantify the amount of LTB4 produced by comparing its peak area to that of the internal standard and a standard curve.

Conclusion and Future Perspectives

The generation of Leukotriene A4 from its stable methyl ester is a cornerstone technique for investigating the leukotriene biosynthetic pathway. By carefully controlling the hydrolysis conditions—particularly solvent choice and reaction time—and by leveraging the stabilizing properties of albumin, researchers can reliably produce this labile intermediate for enzymatic studies. The protocols and principles outlined in this guide provide a validated framework for exploring the function of LTA4 Hydrolase and other downstream enzymes like LTC4 synthase. This methodology is indispensable for screening potential enzyme inhibitors, elucidating mechanisms of inflammation, and developing novel therapeutic agents targeting this critical inflammatory cascade.[16][17]

References

-

Haeggström, J. Z. (2000). Structure, Function, and Regulation of Leukotriene A4 Hydrolase. American Journal of Respiratory and Critical Care Medicine, 161(2), S25-S31. [Link]

-

Wikipedia. (n.d.). Leukotriene-A4 hydrolase. Retrieved from [Link]

-

Fitzpatrick, F. A., & Morton, D. R. (1982). Albumin stabilizes 14,15-leukotriene A4. PubMed. [Link]

-

Proteopedia. (n.d.). Leukotriene A4 Hydrolase. Retrieved from [Link]

-

Grokipedia. (2026). Leukotriene-A4 hydrolase. [Link]

-

Karolinska Institutet. (2014, March 4). New discovery solves problem of anti-inflammatory substance. [Link]

-

Carrier, D. J., Bogri, T., Cosentino, G. P., Guse, I., Rakhit, S., & Singh, K. (1988). HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester. Prostaglandins, Leukotrienes and Essential Fatty Acids, 34(1), 27–30. [Link]

-

Fitzpatrick, F. A., Morton, D. R., & Wynalda, M. A. (1982). Albumin stabilizes leukotriene A4. Journal of Biological Chemistry, 257(9), 4680–4683. [Link]

-

Jakschik, B. A., & Kuo, C. G. (1983). Characterization of leukotriene A4 and B4 biosynthesis. Prostaglandins, 25(6), 767–782. [Link]

-

O'Donnell, M. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber, 22(3), 62-64. [Link]

-

Haeggström, J. Z., & Funk, C. D. (2011). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Lipid Research, 52(10), 1-21. [Link]

-

N'JOY Biochemistry. (2021, June 19). Eicosanoids part 2 (Leukotrienes, Lipoxins) | Lipid Chemistry-12 | Biochemistry [Video]. YouTube. [Link]

-

Catalyst University. (2020, December 8). Eicosanoid Biosynthesis [Part 2] | Leukotrienes [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Leukotriene A4. Retrieved from [Link]

-

ResearchGate. (n.d.). Leukotriene A4 Hydrolase and Leukotriene C4 Synthase. Retrieved from [Link]

-

Rådmark, O., Shimizu, T., Jörnvall, H., & Samuelsson, B. (1984). Leukotriene A4 hydrolase in human leukocytes. Purification and properties. Journal of Biological Chemistry, 259(20), 12339–12345. [Link]

-

Iversen, L., Kragballe, K., Ziboh, V. A., & Kristensen, P. (1995). Purification and characterization of leukotriene A4 hydrolase from human epidermis. Journal of Investigative Dermatology, 104(2), 211–216. [Link]

-

Murphy, R. C. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Society Transactions, 35(Pt 4), 861–865. [Link]

-

Mueller, M. J., Andberg, M. B., Samuelsson, B., & Haeggström, J. Z. (1996). Leukotriene A4 hydrolase: mapping of a henicosapeptide involved in mechanism-based inactivation. Proceedings of the National Academy of Sciences, 93(12), 5937–5942. [Link]

-

Westlund, P., & Hammarström, S. (1985). Enzymatic Hydrolysis of Leukotriene A4 Into 5,6-dihydroxy-7,9,11,14-eicosatetraenoic Acid and LTB4 by Mammalian Kidney. FEBS Letters, 183(1), 27–32. [Link]

-

Wikipedia. (n.d.). Leukotriene-C4 synthase. Retrieved from [Link]

-

Keppler, D., Huber, M., Hagmann, W., & Ball, H. A. (1987). Stability of leukotrienes C4 and D4 in human urine. Prostaglandins, Leukotrienes and Medicine, 29(2-3), 229–235. [Link]

-

Rådmark, O., Shimizu, T., Jörnvall, H., & Samuelsson, B. (1984). Leukotriene A4 hydrolase in human leukocytes. Purification properties. ResearchGate. [Link]

-

Haeggström, J. Z. (2004). Leukotriene A4 hydrolase. Prostaglandins & Other Lipid Mediators, 73(3-4), 101–118. [Link]

-

Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 7(3), 163–179. [Link]

-

Thunnissen, M. M., Nordlund, P., & Haeggström, J. Z. (2001). Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation. Nature Structural Biology, 8(2), 131–135. [Link]

-

Gerstmeier, J., & Werz, O. (2017). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 12(9), 915–927. [Link]

Sources

- 1. atsjournals.org [atsjournals.org]

- 2. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Leukotriene A4 - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene A4 hydrolase in human leukocytes. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and characterization of leukotriene A4 hydrolase from human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Albumin stabilizes 14,15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Albumin stabilizes leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Leukotriene A4 Methyl Ester: Structure, Stereochemistry, and Applications

Abstract

Leukotriene A4 (LTA4) is a pivotal yet highly unstable epoxide intermediate in the biosynthesis of potent pro-inflammatory and anti-inflammatory lipid mediators.[1] Its inherent instability poses significant challenges for in vitro studies of the leukotriene pathway. Leukotriene A4 methyl ester (LTA4-ME), a more stable synthetic analog, serves as an indispensable tool for researchers in biochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical structure, precise stereochemistry, and practical applications of LTA4 methyl ester, offering field-proven insights and detailed protocols for its use.

Introduction: The Rationale for a Stable LTA4 Analog

Leukotrienes are a family of eicosanoid lipid mediators synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO).[1] LTA4, the first and most ephemeral product of this pathway, is rapidly converted by two key enzymes: LTA4 hydrolase (LTA4H) to form Leukotriene B4 (LTB4), a potent chemoattractant, or by LTC4 synthase (LTC4S) to produce Leukotriene C4 (LTC4), the parent of the cysteinyl leukotrienes.[1] The chemical half-life of LTA4 in aqueous solutions at physiological pH is mere seconds, making its direct use in experimental settings exceedingly difficult.[2]

The strategic esterification of the carboxylic acid moiety to a methyl ester significantly enhances the molecule's stability, allowing for storage, handling, and precise delivery in various experimental systems.[1] This stabilized precursor can be readily hydrolyzed back to the biologically active free acid immediately before use, providing researchers with a reliable source of LTA4 for enzymatic and cellular assays.[1]

Chemical Structure and Stereochemistry: A Detailed Analysis

The precise chemical identity of LTA4 methyl ester is crucial for its function as a substrate analog. Its formal name is 5(S)-trans-5,6-oxido-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid, methyl ester .[3][4]

Key Structural Features:

-

Eicosanoid Backbone: A 20-carbon fatty acid derivative, characteristic of the leukotriene family.

-

Epoxide Ring: A highly reactive three-membered ring containing an oxygen atom, located between carbons 5 and 6. The trans configuration of the substituents on the epoxide is a critical stereochemical feature.

-

Conjugated Triene System: Three alternating double bonds at positions 7, 8, 9, 10, 11, and 12, which are responsible for the molecule's characteristic UV absorbance.

-

Methyl Ester: The carboxyl group at position 1 is esterified with a methyl group, conferring enhanced stability.

Stereochemical Precision:

The biological activity of leukotrienes is exquisitely dependent on their stereochemistry. LTA4 methyl ester possesses several stereocenters and geometric isomers that must be correctly configured for it to be recognized by the enzymes of the leukotriene pathway.

-

C5 and C6: The epoxide is in a (5S,6S)-configuration.

-

Double Bond Geometry: The four double bonds have a specific geometry:

-

C7-C8: trans or E

-

C9-C10: trans or E

-

C11-C12: cis or Z

-

C14-C15: cis or Z

-

This precise arrangement of atoms in three-dimensional space is essential for its interaction with the active sites of LTA4H and LTC4S.

dot graph "LTA4_methyl_ester_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms C1 [label="O", pos="0,0.5!"]; C2 [label="C", pos="0.5,0.5!"]; C3 [label="O", pos="1,0.5!"]; C4 [label="CH3", pos="1.5,0.5!"]; C5 [label="C", pos="0.5,0!"]; C6 [label="C", pos="1,0!"]; C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2,0!"]; C9 [label="C", pos="2.5,0!"]; C10 [label="C", pos="3,0!"]; C11 [label="C", pos="3.5,0!"]; C12 [label="C", pos="4,0!"]; C13 [label="C", pos="4.5,0!"]; C14 [label="C", pos="5,0!"]; C15 [label="C", pos="5.5,0!"]; C16 [label="C", pos="6,0!"]; C17 [label="C", pos="6.5,0!"]; C18 [label="C", pos="7,0!"]; C19 [label="C", pos="7.5,0!"]; C20 [label="CH3", pos="8,0!"]; O_epoxide [label="O", pos="3.25,-0.5!"]; H5 [label="H", pos="2.75,-0.25!"]; H6 [label="H", pos="3.75,-0.25!"];

// Bonds C1 -- C2 [label="="]; C2 -- C3; C3 -- C4; C2 -- C5; C5 -- C6; C6 -- C7; C7 -- C8 [label="="]; C8 -- C9; C9 -- C10 [label="="]; C10 -- C11; C11 -- C12 [label="="]; C12 -- C13; C13 -- C14; C14 -- C15 [label="="]; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C9 -- O_epoxide; C10 -- O_epoxide; C9 -- H5; C10 -- H6;

// Stereochemistry labels label_5S [label="5S", pos="2.75,0.25!"]; label_6S [label="3.75,0.25!", label="6S"]; label_7E [label="7E", pos="2.25,0.25!"]; label_9E [label="9E", pos="3.25,0.25!"]; label_11Z [label="11Z", pos="4.25,0.25!"]; label_14Z [label="14Z", pos="5.25,0.25!"]; }

Caption: Chemical structure of LTA4 methyl ester with stereochemical assignments.

Physicochemical and Spectroscopic Characterization

Accurate characterization of LTA4 methyl ester is paramount for its effective use in research. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 73466-12-3 | [3][4] |

| Molecular Formula | C₂₁H₃₂O₃ | [3][4] |

| Molecular Weight | 332.5 g/mol | [3][4] |

| Purity | Typically ≥95% | |

| Appearance | Provided as a solution in an organic solvent (e.g., hexane with 1% triethylamine) | [3][4] |

| Solubility | Soluble in acetone, DMF, DMSO, and ethanol. Insoluble and unstable in PBS (pH 7.2). | [4] |

| UV λmax | 279 nm | [4][5] |

| Storage | Store at -80°C for long-term stability. |

Spectroscopic Data for Structural Verification:

-

¹H NMR: The spectrum would be complex, with characteristic signals for the vinyl protons of the conjugated triene system (typically in the 5.0-6.5 ppm range), the protons of the epoxide ring (around 2.5-3.5 ppm), the methyl ester singlet (around 3.6 ppm), and the aliphatic chain protons.

-

¹³C NMR: The spectrum would show signals for the ester carbonyl carbon (around 174 ppm), the olefinic carbons of the triene system (in the 120-140 ppm range), the epoxide carbons (around 50-60 ppm), the methyl ester carbon (around 51 ppm), and the carbons of the aliphatic chain.

-

Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 333.3. Fragmentation would likely involve neutral losses of water (H₂O) and methanol (CH₃OH), as well as characteristic cleavages of the carbon chain.[2]

Synthesis and Purification

The chemical synthesis of LTA4 methyl ester is a multi-step process that requires careful control of stereochemistry. One established strategy involves the use of polyacetylenic intermediates.[6] This approach allows for the stereospecific introduction of the Z-double bonds through the hydrogenation of triple bonds. The key synthons, such as trideca-1,4,7-triyne and methyl 6-formyl-5,6-trans-epoxyhexanoate, are constructed from smaller starting materials like propargylic alcohol and 1-heptyne.[6]

Purification of the final product is typically achieved using high-performance liquid chromatography (HPLC), often on a reverse-phase column.[7]

Experimental Protocols and Applications

The primary utility of LTA4 methyl ester lies in its role as a stable precursor to the biologically active LTA4.

Protocol 1: Hydrolysis of LTA4 Methyl Ester to LTA4

This protocol describes the alkaline hydrolysis of LTA4 methyl ester to generate the free acid, LTA4, for use in biological assays.[7][8]

Materials:

-

LTA4 methyl ester solution

-

Acetone (degassed)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Argon or nitrogen gas

-

Ice bath

Procedure:

-

In a glass vial, evaporate the solvent from the LTA4 methyl ester solution under a gentle stream of argon or nitrogen.

-

Prepare a hydrolysis solution of acetone and NaOH (e.g., a 4:1 ratio of acetone to 1 M NaOH).

-

Cool the hydrolysis solution in an ice bath.

-

Add the cold hydrolysis solution to the dried LTA4 methyl ester.

-

Incubate the reaction mixture on ice for a specified time (e.g., 60 minutes) to achieve complete hydrolysis.[7]

-

The resulting LTA4 solution is unstable and should be used immediately for subsequent experiments. The stability can be enhanced by the addition of bovine serum albumin (BSA).[8]

dot graph "Hydrolysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];

LTA4_ME [label="LTA4 Methyl Ester\n(in organic solvent)"]; Dry_LTA4_ME [label="Dry LTA4 Methyl Ester"]; Hydrolysis [label="Alkaline Hydrolysis\n(Acetone/NaOH, ice)"]; LTA4_solution [label="LTA4 Free Acid\n(unstable)"]; Assay [label="Immediate use in\nBiological Assay"];

LTA4_ME -> Dry_LTA4_ME [label="Evaporate Solvent\n(N2 or Ar)"]; Dry_LTA4_ME -> Hydrolysis; Hydrolysis -> LTA4_solution; LTA4_solution -> Assay; }

Caption: Workflow for the hydrolysis of LTA4 methyl ester to LTA4.

Application 1: Substrate for LTA4 Hydrolase (LTA4H) Assays

LTA4, generated from its methyl ester, is the natural substrate for LTA4H, which converts it to LTB4. Assays measuring LTA4H activity are crucial for screening potential inhibitors of this pro-inflammatory enzyme. The reaction can be monitored by quantifying the production of LTB4 using techniques such as HPLC or LC-MS.

Application 2: Substrate for LTC4 Synthase (LTC4S) Assays

Similarly, LTA4 is a substrate for LTC4S, which conjugates it with glutathione to form LTC4. Assays for LTC4S are important for studying the production of cysteinyl leukotrienes, which are key mediators in asthma and other allergic diseases.

Conclusion and Future Perspectives

LTA4 methyl ester remains an indispensable tool for researchers investigating the intricate roles of the leukotriene pathway in health and disease. Its enhanced stability compared to the native LTA4 provides a reliable and convenient means to study the enzymes that metabolize this crucial intermediate. As our understanding of the subtleties of eicosanoid signaling deepens, the use of stable analogs like LTA4 methyl ester will continue to be instrumental in the development of novel therapeutics targeting inflammatory and allergic disorders.

References

- Belosludtsev, I. I., Miagkova, G. I., Evstigneeva, R. P., Bobrova, N. I., & Pivnitskiĭ, K. K. (1987). [Synthesis of the this compound via acetylene intermediates]. Bioorganicheskaia khimiia, 13(8), 1125–1131.

- Folco, G., Murphy, R. C., & Gijon, M. (2006). Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry. Journal of Lipid Research, 47(10), 2326–2334.

- Carrier, D. J., Bogri, T., Cosentino, G. P., Guse, I., Rakhit, S., & Singh, K. (1988). HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester.

-

Spur, B. W., et al. (Date not available). Synthesis of leukotriene LTA4 methyl ester. ResearchGate. [Link]

-

Amsbio. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 73466-12-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. [Synthesis of the this compound via acetylene intermediates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Physical and chemical properties of Leukotriene A4 methyl ester.

An In-depth Technical Guide to the Physical and Chemical Properties of Leukotriene A4 Methyl Ester

Introduction

Leukotriene A4 (LTA4) stands as a pivotal yet ephemeral intermediate in the intricate cascade of arachidonic acid metabolism. As the precursor to the potent pro-inflammatory mediator Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), its biological significance is immense.[1][2] However, the inherent chemical instability of LTA4, stemming from a strained epoxide ring, presents a formidable challenge for in vitro investigation; its half-life at physiological pH and 37°C is less than three seconds.[3] To circumvent this, this compound (LTA4-ME) was developed. By protecting the carboxylic acid group as a methyl ester, the molecule's stability is dramatically enhanced, rendering it an indispensable tool for researchers.[4][5] This guide offers a comprehensive technical overview of the physical and chemical properties of LTA4 methyl ester, providing the foundational knowledge required for its effective use in research and drug development.

Part 1: Physicochemical Characterization

A thorough understanding of the fundamental properties of LTA4 methyl ester is critical for its proper handling, storage, and application in experimental settings.

Structure and Nomenclature

-

Chemical Structure:

-

Formal Name: 5(S)-trans-5,6-oxido-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid, methyl ester[5]

-

Synonyms: LTA4 methyl ester[5]

Quantitative Physical Properties

The key physical and spectroscopic data for LTA4 methyl ester are summarized in the table below. This information is essential for sample quantification, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₂O₃ | [5][7] |

| Molecular Weight | 332.5 g/mol | [5][6][7] |

| Purity | ≥95% to ≥97% (lot-dependent) | [5][6] |

| Appearance | Typically supplied as a solution in hexane with 1% triethylamine | [5] |

| UV Maximum (λmax) | 279 nm | [5][8][9] |

| Solubility | Soluble in: Acetone (>50 mg/ml), DMF (>50 mg/ml), DMSO (>50 mg/ml), Ethanol (>50 mg/ml), Chloroform | [5][9][10] |

| Insoluble in: PBS (pH 7.2) (insoluble and unstable) | [5][9] |

Stability and Storage: A Tale of Two Molecules

The primary reason for using LTA4 methyl ester is its superior stability compared to its free acid counterpart.

-

Leukotriene A4 (Free Acid): This molecule is exceptionally labile. The epoxide is susceptible to rapid hydrolysis, with a reported half-life of approximately 40 seconds at 4°C and less than 3 seconds at 37°C in aqueous media.[3] This instability necessitates its generation immediately before use.

-

This compound: The ester form is significantly more robust.[4][8] For long-term viability, it is critical to adhere to strict storage protocols.

-

Long-Term Stability: When stored correctly at -80°C, the compound is stable for at least one year.[5]

-

Causality Behind Storage Conditions: Storage at ultra-low temperatures minimizes molecular motion and slows any potential degradation pathways. The compound is often supplied in a non-polar solvent like hexane with a small amount of a tertiary amine base (triethylamine). This basic environment helps to neutralize any trace acidic impurities that could catalyze the opening of the sensitive epoxide ring.

Part 2: Chemical Properties and Reactivity

The chemical behavior of LTA4 methyl ester is dominated by the allylic epoxide ring, a highly strained and electrophilic functional group that serves as the substrate for key enzymatic transformations.

The Crossroads of Leukotriene Biosynthesis

In biological systems, LTA4 (generated from arachidonic acid via the 5-lipoxygenase pathway) is a critical branch point.[11][12] It is directed down one of two major enzymatic pathways, leading to structurally and functionally distinct classes of inflammatory mediators.[2] The methyl ester is used experimentally as a stable precursor that, upon hydrolysis to the free acid, can be used to probe these enzymatic activities.[4]

-

Pathway 1: Hydration to Leukotriene B4 (LTB4)

-

Mechanism: LTA4H is a cytosolic bifunctional zinc metalloenzyme that catalyzes the stereospecific addition of water across the epoxide.[13][15] This reaction proceeds via a three-step mechanism involving epoxide ring opening, nucleophilic attack by a water molecule, and subsequent proton transfer, yielding the potent neutrophil chemoattractant LTB4.[16][17]

-

Pathway 2: Glutathione Conjugation to Leukotriene C4 (LTC4)

-

Mechanism: LTC4S is an integral membrane protein, belonging to the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family.[19] It catalyzes the nucleophilic attack of the thiolate anion of reduced glutathione (GSH) on the C6 position of LTA4.[19][20] Key residues, such as an arginine, are proposed to activate the glutathione thiol for the attack on the epoxide.[20][21] This reaction forms LTC4, the parent compound of the cysteinyl leukotrienes, which are key mediators in asthma.[11]

Caption: Major enzymatic fates of Leukotriene A4.

Part 3: Experimental Protocols and Handling

The primary utility of LTA4 methyl ester in a research setting is as a stable, handleable precursor to generate the biologically active but unstable LTA4 free acid for enzymatic assays or other functional studies.

Protocol 1: Generation of Leukotriene A4 via Alkaline Hydrolysis

This protocol describes the controlled chemical hydrolysis of the methyl ester to the free acid. The choice of solvent and reaction time are critical for maximizing the yield of the unstable product.[22]

-

Principle: This method employs saponification, where a base is used to hydrolyze the ester linkage, forming a carboxylate salt. Subsequent, careful handling in an appropriate buffer yields the desired free acid, LTA4. Hydrolysis in acetone has been shown to produce higher yields of LTA4 compared to methanol.[22]

-

Materials:

-

This compound (in hexane/triethylamine)

-

High-purity acetone

-

Potassium Hydroxide (KOH) solution (e.g., 0.1 M in water)

-

Tris buffer (e.g., 10 mM, pH 7.4-8.0)

-

Bovine Serum Albumin (BSA)

-

Argon or Nitrogen gas

-

Ice bath

-

-

Step-by-Step Methodology:

-

Preparation: Place a clean, glass reaction vial on ice. Purge the vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidative degradation.

-

Aliquot LTA4-ME: Transfer a precise volume of the LTA4 methyl ester stock solution into the vial. Evaporate the hexane/triethylamine solvent under a gentle stream of inert gas.

-

Dissolution: Resuspend the dried ester in ice-cold acetone to a final concentration of 0.25 mg/mL.[22] This concentration has been found to be optimal for LTA4 production.

-

Initiate Hydrolysis: Add a stoichiometric equivalent of aqueous KOH solution to the acetone mixture. Vortex briefly.

-

Incubation: Incubate the reaction on ice for 60 minutes.[22] This time point has been identified as yielding the maximum amount of LTA4.

-

Use Immediately: The resulting solution now contains LTA4. It is highly unstable and should be used immediately. For enzymatic assays, it can be diluted directly into a reaction buffer.

-

Self-Validating Step (Stabilization): The half-life of the generated LTA4 can be significantly prolonged by diluting it into a buffer containing BSA.[22] The protein is thought to sequester the LTA4, protecting it from rapid aqueous hydrolysis. This allows for a slightly longer experimental window.

-

Caption: Experimental workflow for LTA4 generation.

Protocol 2: Analytical Characterization by RP-HPLC

-

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating and quantifying LTA4 and its more polar metabolites (like LTB4). The conjugated triene chromophore in these molecules allows for sensitive detection using a UV spectrophotometer.[22]

-

Methodology Outline:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water/acetic acid) and an organic solvent (e.g., methanol/acetonitrile).

-

Detection: UV detector set to 270-280 nm to monitor the characteristic triene absorbance.

-

Analysis: The hydrolysis reaction mixture can be injected directly onto the HPLC system. The retention time of the generated LTA4 peak can be compared to standards, and its disappearance over time can be monitored to assess stability. The appearance of product peaks (e.g., LTB4) in enzymatic assays confirms enzyme activity. Mass spectrometry can be coupled to the HPLC for definitive structural identification of all components.[23]

-

Conclusion

This compound is a cornerstone chemical tool that provides researchers with reliable access to the otherwise intractable Leukotriene A4. Its enhanced stability, coupled with well-defined protocols for conversion to the active free acid, empowers the detailed study of critical enzymatic pathways in inflammation and allergy, such as those governed by LTA4H and LTC4S. A firm grasp of its physicochemical properties, reactivity, and handling requirements is paramount for generating reproducible, high-quality data and advancing our understanding of eicosanoid biology.

References

- Vertex AI Search. This compound (LTA4 methyl ester) | Biochemical Assay Reagent.

-

Myagkova, G. I., et al. (1987). [Synthesis of the this compound via acetylene intermediates]. Bioorganicheskaia khimiia, 13(8), 1125–1131. [Link]

-

Wikipedia. (2023). Leukotriene-A4 hydrolase. [Link]

-

Haeggström, J. Z. (2000). Leukotriene A4 hydrolase. Prostaglandins & other lipid mediators, 62(2), 169-183. [Link]

-

Taylor & Francis Online. Leukotriene-C4 synthase – Knowledge and References. [Link]

-

Grokipedia. (2026). Leukotriene-C4 synthase. [Link]

-

Haeggström, J. Z., & Wetterholm, A. (2002). Structure, function, and regulation of leukotriene A4 hydrolase. American journal of respiratory and critical care medicine, 161(2 Pt 2), S25-30. [Link]

-

Lam, B. K., & Austen, K. F. (2002). Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes. Prostaglandins & other lipid mediators, 68-69, 511–520. [Link]

-

Rungrotmongkol, T., et al. (2023). Quantum Mechanical/Molecular Mechanical Elucidation of the Catalytic Mechanism of Leukotriene A4 Hydrolase as an Epoxidase. The Journal of Physical Chemistry B, 127(48), 10229–10238. [Link]

-

Thunnissen, M. M., et al. (2001). Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation. Nature structural biology, 8(2), 131–135. [Link]

-

Martinez Molina, D., et al. (2007). Structural basis for synthesis of inflammatory mediators by human leukotriene C4 synthase. Nature, 448(7153), 613–616. [Link]

-

Lam, B. K. (1997). Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A. Frontiers in bioscience : a journal and virtual library, 2, d380-386. [Link]

-

Carrier, D. J., et al. (1988). HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester. Prostaglandins, leukotrienes, and essential fatty acids, 34(1), 27–30. [Link]

-

Wikipedia. (2023). Leukotriene A4. [Link]

-

PubChem. Leukotriene A4. [Link]

-

Allred, C. D., et al. (2004). Fatty acid binding proteins stabilize leukotriene A4: competition with arachidonic acid but not other lipoxygenase products. Journal of lipid research, 45(11), 2138–2144. [Link]

-

Corey, E. J., et al. (1982). Chemical studies on slow reacting substances/leukotrienes. Harvey lectures, 78, 1–21. [Link]

-

Murphy, R. C., & Gaskell, S. J. (1997). Mass spectrometric analysis of leukotriene A4 and other chemically reactive metabolites of arachidonic acid. Journal of mass spectrometry : JMS, 32(10), 1098–1106. [Link]

-

Shimizu, T., et al. (1984). Characterization of leukotriene A4 synthase from murine mast cells: evidence for its identity to arachidonate 5-lipoxygenase. Proceedings of the National Academy of Sciences of the United States of America, 81(3), 689–693. [Link]

-

Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current pharmaceutical design, 7(3), 163–179. [Link]

-

Aharony, D., & Stein, R. L. (1983). The extraction of leukotrienes (LTC4, LTD4, and LTE4) from tissue fluids: the metabolism of these mediators during IgE-dependent hypersensitivity reactions in lung. Analytical biochemistry, 133(1), 30–39. [Link]

-

Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Society transactions, 35(Pt 2), 263–267. [Link]

Sources

- 1. Chemical studies on slow reacting substances/leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid binding proteins stabilize leukotriene A4: competition with arachidonic acid but not other lipoxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | CAS 73466-12-3 | Cayman Chemical | Biomol.com [biomol.com]

- 10. LTA4 (this compound) - Creative Enzymes [creative-enzymes.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Leukotriene A4 - Wikipedia [en.wikipedia.org]

- 13. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 14. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. grokipedia.com [grokipedia.com]

- 20. Structural basis for synthesis of inflammatory mediators by human leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. imrpress.com [imrpress.com]

- 22. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mass spectrometric analysis of leukotriene A4 and other chemically reactive metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Enzymatic Conversion of LTA4 Methyl Ester to LTB4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to inflammatory responses, making the enzyme responsible for its synthesis, Leukotriene A4 Hydrolase (LTA4H), a significant target in drug discovery.[1][2] This guide provides a comprehensive, technically-grounded overview of the enzymatic conversion of Leukotriene A4 (LTA4) methyl ester to LTB4. We will delve into the mechanistic underpinnings of LTA4H, provide field-proven protocols for executing and validating the conversion assay, and discuss the critical experimental variables that ensure data integrity and reproducibility. This document is designed to bridge theoretical knowledge with practical application for scientists engaged in inflammation research and therapeutic development.

The Central Catalyst: Leukotriene A4 Hydrolase (LTA4H)

The conversion of LTA4 to LTB4 is the final and rate-limiting step in the biosynthesis of this powerful pro-inflammatory chemoattractant.[2][3] This reaction is exclusively catalyzed by Leukotriene A4 Hydrolase (LTA4H) , a bifunctional zinc metalloenzyme.[4][5]

-

Epoxide Hydrolase Activity: This is the primary function of interest for this guide. LTA4H stereoselectively hydrolyzes the unstable epoxide LTA4 to form the diol LTB4.[3][6] This activity is highly specific to LTA4.[3]

-

Aminopeptidase Activity: LTA4H also possesses the ability to cleave N-terminal peptide bonds, a function implicated in both pro- and anti-inflammatory roles, such as the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP).[7][8] This dual functionality is a critical consideration in drug development, as non-selective inhibition may lead to unintended physiological consequences.[9][10]

The enzyme's active site contains a zinc ion essential for catalysis, coordinated by a characteristic HEXXH-(X)18-E motif.[5] The unique structural arrangement of the active site confers the enzyme's high substrate specificity and is the target for inhibitor design.[11]

The Substrate: Why LTA4 Methyl Ester?

While LTA4 is the natural substrate for LTA4H, its free acid form is exceptionally unstable, with a half-life of only seconds in aqueous media at neutral pH.[12][13] This instability makes it impractical for routine enzymatic assays.

Causality: The use of LTA4 methyl ester is a field-standard workaround.[14] The esterified carboxyl group significantly enhances stability, allowing for storage and handling.[13][15] Immediately before the assay, the methyl ester is rapidly hydrolyzed under basic conditions to generate the active LTA4 free acid in situ.[12][16] This approach provides a reliable and reproducible source of the otherwise ephemeral substrate.

Experimental Design: A Self-Validating System

A robust assay is a self-validating one. This requires careful planning, appropriate controls, and precise execution. Below is a comprehensive workflow from substrate preparation to final analysis.

Reagents and Materials

Sourcing high-quality reagents is paramount. Recombinant human LTA4H can be sourced from various vendors, often expressed in E. coli or baculovirus-infected insect cells.[17][18][19]

| Reagent/Material | Recommended Specifications & Supplier Notes | Purpose |

| LTA4 Methyl Ester | Purity ≥97%. Store at -80°C under inert gas. (e.g., Cayman Chemical, Creative Enzymes)[13][20] | Stable precursor for LTA4 substrate. |

| Recombinant Human LTA4H | Purity >90-95%. Activity-tested. Store at -80°C. (e.g., R&D Systems, Cayman Chemical)[18] | The catalyst for the conversion. |

| Reaction Buffer | 100 mM Tris-HCl, pH 8.0, with 100 mM KCl. Degas before use. | Provides optimal pH and ionic strength for enzyme activity. |

| Hydrolysis Solution | Acetone and 0.25 M NaOH (e.g., 4:1 v/v). Prepare fresh and keep on ice.[16] | In situ conversion of LTA4 methyl ester to LTA4 free acid. |

| Quenching Solution | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid. Keep on ice. | Stops the enzymatic reaction and precipitates the protein. |

| Analytical Standards | LTB4, LTA4 hydrolysis byproducts. (e.g., Cayman Chemical) | For HPLC calibration and peak identification. |

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for success.

Caption: Experimental workflow for the enzymatic synthesis and analysis of LTB4.

Detailed Experimental Protocols

Protocol 1: In Situ Preparation of LTA4 Substrate

Causality: This step is time-sensitive. The generated LTA4 free acid is unstable and must be used immediately.[12] The use of albumin or liposomes can increase the half-life of LTA4 in aqueous buffers but may interfere with some assay formats.[21][22]

-

Prepare Hydrolysis Solution: Mix 8 mL of degassed acetone with 2 mL of 0.25 M NaOH. Cool to 0°C in an ice bath.[16]

-

Dissolve LTA4 Methyl Ester: Dissolve 1 mg of LTA4 methyl ester in a minimal amount of solvent (e.g., hexane or acetone) as specified by the supplier.

-

Initiate Hydrolysis: Immediately add 4 mL of the cold hydrolysis solution for every 1 mg of LTA4 methyl ester.[16]

-

Incubate: Keep the mixture under an inert atmosphere (e.g., argon) at 22°C for 40-60 minutes.[16][21]

-

Use Immediately: The resulting basic solution of LTA4 is now ready for dilution into the aqueous reaction buffer. It is stable for approximately 60 minutes at room temperature.[16]

Protocol 2: Enzymatic Conversion of LTA4 to LTB4

Causality: The reaction is rapid, and the conversion rate is often linear for only a short period. Time course experiments are essential to determine the optimal endpoint for kinetic analysis. The conversion of LTA4 to LTB4 is often the rate-limiting step in the overall pathway from arachidonic acid.[23]

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer and the desired amount of recombinant LTA4H (e.g., 0.1-1.0 µg). Pre-warm the tube to 37°C.

-

Initiate Reaction: Start the reaction by adding a small volume of the freshly prepared LTA4 substrate solution (from Protocol 1) to the reaction mix. The final concentration of LTA4 should typically be in the low micromolar range (e.g., 1-20 µM).

-

Incubate: Incubate at 37°C for a predetermined time (e.g., 30 seconds to 5 minutes).

-

Quench Reaction: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid. This stops the enzyme and precipitates the protein.

-

Prepare for Analysis: Vortex the tube vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Collect Supernatant: Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Quantification of LTB4 by RP-HPLC

Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for separating and quantifying LTB4 from its isomers and other reaction components.[24][25] The conjugated triene system in LTB4 provides a characteristic UV absorbance maximum around 270-280 nm, allowing for sensitive detection.[26]

-

HPLC Setup:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is common. A typical starting point is a 65:35 mixture of Methanol/Water/Acetic Acid (pH adjusted).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 270 nm.

-

-

Standard Curve: Prepare a series of LTB4 standards of known concentrations in the mobile phase. Inject each standard to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the supernatant from Protocol 2.

-

Quantification: Identify the LTB4 peak based on its retention time compared to the authentic standard. Quantify the amount of LTB4 produced by integrating the peak area and interpolating the concentration from the standard curve.

| Parameter | Typical Value/Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for resolving nonpolar lipid mediators. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier to ensure consistent protonation of carboxyl groups. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 30% to 90% B over 20 min | Provides good separation of LTB4 from byproducts. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection Wavelength | 270 nm | Corresponds to the absorbance maximum of the conjugated triene. |

| Expected LTB4 RT | ~8-12 minutes | Varies with exact conditions, must be confirmed with standard. |

Applications in Research and Drug Development

This enzymatic assay is a cornerstone for:

-

High-Throughput Screening (HTS): Identifying novel small-molecule inhibitors of LTA4H.[1][27]

-

Structure-Activity Relationship (SAR) Studies: Characterizing the potency and mechanism of action of lead compounds.[28]

-

Enzyme Kinetics: Determining key parameters like Km and Vmax to understand enzyme-substrate and enzyme-inhibitor interactions.[29]

-

Investigating Inflammatory Disease: Studying the role of the LTB4 pathway in pathologies like COPD, arthritis, and inflammatory bowel disease.[1][7]

Biochemical Pathway Context

The conversion of LTA4 to LTB4 is a critical branch point in the broader arachidonic acid cascade.

Sources

- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 7. A critical role for LTA4H in limiting chronic pulmonary neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene A4 hydrolase: an anti-inflammatory role for a proinflammatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Overview of recent drug discovery approaches for new generation leukotriene A4 hydrolase inhibitors | Semantic Scholar [semanticscholar.org]

- 11. Capturing LTA4 hydrolase in action: Insights to the chemistry and dynamics of chemotactic LTB4 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene A4: preparation and enzymatic conversion in a cell-free system to leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. High-level expression and purification of human leukotriene A4 hydrolase from insect cells infected with a baculovirus vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. static.abclonal.com [static.abclonal.com]

- 20. LTA4 (Leukotriene A4 methyl ester) - Creative Enzymes [creative-enzymes.com]

- 21. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phospholipid bilayers enhance the stability of leukotriene A4 and epoxytetraenes: stabilization of eicosanoids by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization of leukotriene A4 and B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analysis of leukotriene B4 in human lung lavage by HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Investigation of the inhibition of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Instability of Leukotriene A4 Free Acid: Mechanisms, Handling, and Experimental Considerations

This guide provides an in-depth exploration of the inherent instability of Leukotriene A4 (LTA4) free acid, a critical but ephemeral intermediate in the biosynthesis of potent inflammatory mediators. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical underpinnings of LTA4's reactivity, offers field-proven protocols for its handling and use in experimental settings, and provides a framework for the accurate interpretation of data involving this labile molecule.

Introduction: The Pivotal Role and Fleeting Existence of LTA4

Leukotriene A4 is the central precursor to two major classes of leukotrienes: Leukotriene B4 (LTB4), a powerful chemoattractant, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and key players in allergic and inflammatory responses.[1][2][3] LTA4 is generated from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[2] Its strategic position as a metabolic branch point makes it a crucial molecule for study in inflammation research and a target for therapeutic intervention.

However, the very chemical features that make LTA4 a versatile biological intermediate also render it exceptionally unstable.[4][5][6] The presence of a conjugated triene system and a strained epoxide ring makes the molecule highly susceptible to rapid degradation.[6][7] This inherent instability presents significant challenges for researchers aiming to study its biological functions or the enzymes that metabolize it. Understanding and controlling for this instability is paramount to generating reliable and reproducible experimental data.

The Chemical Basis of LTA4 Instability

The core of LTA4's instability lies in its allylic 5,6-epoxide structure. This strained three-membered ring is highly electrophilic and prone to nucleophilic attack, primarily by water, leading to rapid hydrolysis.[6][7]

Non-Enzymatic Hydrolysis: The Primary Degradation Pathway